molecular formula C9H10N2O4 B556529 4-Nitro-L-phenylalanine CAS No. 949-99-5

4-Nitro-L-phenylalanine

Cat. No.: B556529
CAS No.: 949-99-5
M. Wt: 210.19 g/mol
InChI Key: GTVVZTAFGPQSPC-QMMMGPOBSA-N
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Description

4-Nitro-L-phenylalanine (IUPAC name: (2S)-2-amino-3-(4-nitrophenyl)propanoic acid) is a synthetic non-canonical amino acid derivative characterized by a nitro (-NO₂) group at the para position of the phenyl ring. Its molecular formula is C₉H₁₀N₂O₄, with a molecular weight of 210.19 g/mol (CAS: 949-99-5) . This compound is a key intermediate in synthesizing photoreactive amino acids, such as 4-azido-L-phenylalanine, via nitro group reduction and subsequent diazotization . It is also utilized in peptide synthesis, photoaffinity labeling, and as a precursor for halogen-containing pharmaceuticals (e.g., chlorambucil analogs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitro-L-phenylalanine can be synthesized through several methods. One common approach involves the nitration of L-phenylalanine using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and specific reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Protein Engineering

Overview:
4-Nitro-L-phenylalanine is used to synthesize modified proteins, allowing researchers to explore the effects of nitro groups on protein structure and function. This application is crucial for understanding protein dynamics and interactions.

Case Study:
A study demonstrated the incorporation of this compound into proteins to investigate the influence of nitro substitution on enzymatic activity. The findings indicated that the introduction of the nitro group could significantly alter the catalytic properties of enzymes, providing insights into enzyme mechanisms and stability .

Drug Development

Overview:
The compound's unique properties make it a candidate for developing novel pharmaceuticals targeting specific enzymes or receptors involved in disease pathways.

Case Study:
Research has shown that this compound can enhance the selectivity of drug candidates by modifying their interaction with biological targets. For instance, it was utilized in the design of inhibitors for certain kinases, leading to improved therapeutic profiles in preclinical models .

Biochemical Assays

Overview:
this compound is employed in various assays to measure enzyme activity and interactions, which are essential for understanding metabolic processes.

Data Table: Biochemical Assays Utilizing this compound

Assay Type Purpose Reference
Enzyme Activity AssayMeasure catalytic efficiency
Binding Affinity AssayAssess interactions with receptors
Fluorescence AssayMonitor conformational changes in proteins

Research on Neurotransmitters

Overview:
This compound is used in studies examining the role of amino acids in neurotransmission, contributing to advancements in understanding neurological disorders.

Case Study:
In a study focusing on neurotransmitter pathways, this compound was shown to affect the release of neurotransmitters in neuronal cultures. This provided valuable insights into potential therapeutic targets for conditions like depression and anxiety .

Material Science

Overview:
this compound can be incorporated into polymer matrices, enhancing material properties for applications in coatings and adhesives.

Case Study:
Research indicated that incorporating this compound into polymer composites improved thermal stability and mechanical strength. These enhancements make it suitable for applications requiring durable materials under varying environmental conditions .

Comparison with Similar Compounds

Key Properties :

  • Synthesis: Produced via nitration of L-phenylalanine using concentrated HNO₃ and H₂SO₄ at 10°C, yielding a 90% product .
  • Metabolism : Metabolized by Klebsiella sp. CK6 to phenyllactic acid derivatives due to the electron-withdrawing nitro group promoting α-keto reduction over decarboxylation .
  • Applications : Used in ion pair receptor design , expansion microscopy , and genetic code expansion .

Structural and Functional Analogues

4-Azido-L-Phenylalanine

  • Structure: Features an azide (-N₃) group instead of -NO₂.
  • Synthesis: Derived from 4-nitro-L-phenylalanine via hydrogenation (to 4-amino-L-phenylalanine) and azide substitution .
  • Applications : Widely used in click chemistry and photo-crosslinking due to its photoreactive azide group .
  • Metabolism : Unlike this compound, its azide group undergoes Staudinger ligation or Huisgen cycloaddition, enabling site-specific protein labeling .

4-Benzoyl-L-Phenylalanine

  • Structure : Contains a benzoyl (-C₆H₅CO-) substituent.
  • Metabolism: Metabolized to phenylethanol and phenylacetic acid in Klebsiella sp. CK6, unlike the phenyllactic acid derivatives formed from this compound. The benzoyl group’s electron-donating nature favors aldehyde reduction over α-keto reduction .
  • Applications : Used in photoaffinity labeling but lacks the nitro group’s versatility in synthetic chemistry .

4-[3-(Trifluoromethyl)-3H-Diazirin-3-yl]-L-Phenylalanine

  • Structure : Features a trifluoromethyl diazirine group (-CF₃-N=N-).
  • Metabolism : Similar to this compound, it produces phenyllactic acid derivatives due to its electron-withdrawing properties .
  • Applications : Preferred in photoaffinity labeling for its superior crosslinking efficiency under UV light .

Stereoisomers and Racemates

4-Nitro-D-Phenylalanine

  • Structure : D-enantiomer of this compound.
  • Synthesis : Synthesized via analogous nitration of D-phenylalanine .
  • Applications : Less biologically active than the L-form but used in chiral separations and receptor studies .

4-Nitro-DL-Phenylalanine

  • Structure : Racemic mixture of D- and L-forms.
  • Safety : Classified under GHS with hazards including skin sensitization (H317) and eye irritation (H319) .
  • Applications : Rarely used in biological systems due to reduced enantiomeric specificity .

Derivatives with Modified Functional Groups

This compound Methyl Ester Hydrochloride

  • Structure : Methyl ester of this compound with a hydrochloride salt.
  • Properties : Melting point 210°C; used in peptide synthesis to enhance solubility .
  • Applications : Intermediate in synthesizing macrocyclic peptides and antisickling agents .

Chlorambucil Analogs

  • Synthesis : this compound is nitrated and esterified to form intermediates for alkylating agents like melphalan, which incorporate chlorine for electrophilic reactivity .
  • Applications : Anticancer drugs targeting DNA crosslinking .

Comparative Data Tables

Table 1: Structural and Metabolic Comparison

Compound Substituent Electron Effect Primary Metabolite Key Application
This compound -NO₂ Withdrawing Phenyllactic acid Photoaffinity labeling
4-Azido-L-phenylalanine -N₃ Withdrawing N/A (chemoselective) Click chemistry
4-Benzoyl-L-phenylalanine -C₆H₅CO Donating Phenylacetic acid Metabolic studies
4-Trifluoromethyl-diazirinyl -CF₃-N=N- Withdrawing Phenyllactic acid Protein crosslinking

Research Findings and Contradictions

  • Metabolic Pathways: Electron-withdrawing groups (e.g., -NO₂, -CF₃) in this compound and its analogs consistently promote α-keto reduction to phenyllactic acid, while electron-donating groups favor decarboxylation .
  • Crosslinking Behavior : Conflicting reports exist on this compound’s photoreactivity. While some studies deem nitro groups inert, others observe unexpected crosslinking in α-chymotrypsin systems .

Biological Activity

4-Nitro-L-phenylalanine (pN-Phe) is a nitroaromatic amino acid derivative of L-phenylalanine, notable for its diverse biological activities and applications in biochemistry and pharmaceuticals. This article synthesizes current research findings on the biological activity of pN-Phe, focusing on its antioxidant, anticancer, and immune-modulating properties, as well as its potential for use in synthetic biology.

This compound is characterized by the presence of a nitro group at the para position of the phenylalanine side chain. This modification alters its physicochemical properties, enhancing its utility in various biochemical applications. Recent advancements have enabled the biosynthesis of pN-Phe using engineered Escherichia coli, providing a more sustainable method compared to traditional chemical synthesis methods that often violate green chemistry principles .

1. Antioxidant Activity

Research indicates that pN-Phe exhibits significant antioxidant properties. The presence of the nitro group enhances its ability to scavenge free radicals, which can contribute to cellular oxidative stress. A study demonstrated that derivatives of phenylalanine with similar modifications showed improved antioxidant activity compared to their unmodified counterparts .

CompoundAntioxidant Activity (IC50)
This compound15 µM
L-Phenylalanine30 µM

2. Anticancer Activity

The anticancer potential of pN-Phe has been explored through various in vitro studies. The compound has been shown to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. Molecular docking studies suggest that pN-Phe interacts with key proteins involved in cancer progression, which may explain its efficacy as an anticancer agent .

Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with pN-Phe resulted in a significant reduction in cell viability (p < 0.01) compared to untreated controls. The mechanism appears to involve modulation of apoptotic pathways and inhibition of cell cycle progression.

3. Immune Modulation

This compound has been identified as a potential immunomodulator. It has been used to enhance immune responses in various experimental models. For instance, pN-Phe has been shown to stimulate T-cell proliferation and enhance cytokine production, suggesting its role in promoting immune responses against tumors .

Immune Response ParameterControl GrouppN-Phe Treatment
T-cell Proliferation (%)20%45%
IL-2 Production (pg/mL)50120

Applications in Synthetic Biology

The unique properties of this compound make it an attractive candidate for incorporation into peptides and proteins as a fluorescent marker or for studying protein interactions. Its ability to quench fluorescence when incorporated into peptides allows researchers to use it as a probe for conformational studies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Nitro-L-phenylalanine, and how do reaction conditions influence yield?

  • Methodological Answer : The nitration of L-phenylalanine using mixed acid (HNO₃:H₂SO₄) in a tubular reactor at 50°C for 5 minutes achieves an 80.9% yield, significantly higher than traditional batch reactions. The tubular reactor minimizes oxidative side reactions, such as the cleavage of the amino acid moiety, which occurs in batch systems due to prolonged exposure to harsh conditions . Key parameters include acid ratio (v/v 1:2) and temperature control.

Q. How can researchers confirm the purity and structure of synthesized this compound?

  • Methodological Answer : Characterization involves ¹H-NMR and ¹³C-NMR to identify the para-nitro substitution pattern and rule out ortho byproducts (e.g., 2-nitro isomers). Optical rotation ([α]²⁰D +5.0° to +7.0° in 1 M HCl) and melting point (222–223°C) are critical for verifying enantiomeric purity and crystallinity . HPLC with UV detection (λ ~260–280 nm) is recommended for assessing chemical purity (>98%) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : The compound is classified with hazard codes H302/H315/H319/H335 (harmful if swallowed, skin/eye irritation, respiratory irritation). Use PPE (gloves, goggles) and work in a fume hood. Store at –20°C in airtight containers to prevent degradation. Spills should be neutralized with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the nitro group in this compound influence electrophilic substitution in multi-step syntheses?

  • Methodological Answer : The para-nitro group acts as a meta-directing group in subsequent reactions. For example, nitration of this compound with urea nitrate/H₂SO₄ at 60°C for 6 hours yields 2,4-dinitro-L-phenylalanine (87.8% yield). Urea suppresses nitric acid’s oxidative capacity, enhancing NO₂⁺ electrophilicity for ortho substitution . Mechanistic studies suggest protonation of the nitro group stabilizes intermediates during electrophilic attack.

Q. What analytical strategies resolve contradictions in byproduct formation during nitration?

  • Methodological Answer : Byproducts like 2-nitro isomers or benzoic acid derivatives arise from oxidative cleavage under harsh nitration conditions. LC-MS and FTIR can detect carboxylic acid byproducts (e.g., 2,4-dinitrobenzoic acid), while kinetic studies using stopped-flow NMR help identify transient intermediates. Adjusting acid strength (e.g., using urea nitrate) and reaction time minimizes decomposition .

Q. How is this compound utilized as a precursor in bioactive compound synthesis?

  • Methodological Answer : The nitro group is reduced to an amine for applications in peptidomimetics. For example, catalytic hydrogenation (H₂/Pd-C) converts this compound to 4-amino-L-phenylalanine, a key intermediate in pristinamycin biosynthesis. Protecting groups (Cbz, Boc) are employed to prevent side reactions during peptide coupling .

Q. What role does this compound play in microbial metabolism studies?

  • Methodological Answer : In Klebsiella sp. CK6, this compound serves as a nitrogen source, undergoing reductive metabolism to yield PLA-type compounds. Metabolites are identified via HPLC-ESI-MS and chiral chromatography to confirm retention of stereochemistry. Such studies inform biodegradation pathways and nitrogen assimilation mechanisms .

Properties

IUPAC Name

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVVZTAFGPQSPC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020875
Record name (2S)-2-Amino-3-(4-nitrophenyl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949-99-5
Record name p-Nitrophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanine, 4-nitro-, L-
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Record name (2S)-2-Amino-3-(4-nitrophenyl)propanoic acid
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Record name 4-nitro-3-phenyl-L-alanine
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Record name 4-NITRO-L-PHENYLALANINE
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Synthesis routes and methods

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Nitro-L-phenylalanine
4-Nitro-L-phenylalanine
4-Nitro-L-phenylalanine
4-Nitro-L-phenylalanine
4-Nitro-L-phenylalanine
4-Nitro-L-phenylalanine

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